molecular formula C5H10OS B14630943 O-Propan-2-yl ethanethioate CAS No. 55613-72-4

O-Propan-2-yl ethanethioate

Cat. No.: B14630943
CAS No.: 55613-72-4
M. Wt: 118.20 g/mol
InChI Key: FWGMIZTXPDYDCL-UHFFFAOYSA-N
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Description

O-Propan-2-yl ethanethioate: is an organic compound with the molecular formula C5H10OS. It is a thioester, which is a sulfur analog of an ester, where the oxygen atom in the ester is replaced by a sulfur atom. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Propan-2-yl ethanethioate can be synthesized through the esterification of ethanethiol with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the thioester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-Propan-2-yl ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines, and basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethanethiol.

    Substitution: Various thioether derivatives.

Scientific Research Applications

Chemistry: O-Propan-2-yl ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex sulfur-containing compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms involving sulfur transfer reactions. It can act as a substrate for enzymes like thioesterases.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and are explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its distinct odor makes it valuable in creating specific scent profiles.

Mechanism of Action

The mechanism of action of O-Propan-2-yl ethanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, allowing it to participate in various chemical reactions. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of ethanethiol.

Comparison with Similar Compounds

    Ethyl thioacetate: Similar in structure but with an ethyl group instead of an isopropyl group.

    Methyl thioacetate: Contains a methyl group instead of an isopropyl group.

    Butyl thioacetate: Contains a butyl group instead of an isopropyl group.

Uniqueness: O-Propan-2-yl ethanethioate is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the steric and electronic effects of the isopropyl group are desired.

Properties

CAS No.

55613-72-4

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

O-propan-2-yl ethanethioate

InChI

InChI=1S/C5H10OS/c1-4(2)6-5(3)7/h4H,1-3H3

InChI Key

FWGMIZTXPDYDCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)C

Origin of Product

United States

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